REACTION_CXSMILES
|
[Li+].C[Si]([N-:6][Si](C)(C)C)(C)C.C(Cl)(Cl)Cl.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[H+].[B-](F)(F)(F)F.Br[C:35]1[CH:40]=[CH:39][C:38]([CH:41]2[CH2:45][CH2:44][CH2:43][N:42]2[CH3:46])=[CH:37][CH:36]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH3:46][N:42]1[CH2:43][CH2:44][CH2:45][CH:41]1[C:38]1[CH:39]=[CH:40][C:35]([NH2:6])=[CH:36][CH:37]=1 |f:0.1,4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1N(CCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with ether
|
Type
|
ADDITION
|
Details
|
poured into dilute HCl (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1C(CCC1)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |